
Kunitz-type serine protease inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kunitz-type serine protease inhibitor 1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biomedical Applications
KSTIs have been recognized for their potential in therapeutic settings, particularly in the modulation of proteolytic processes involved in disease mechanisms.
Antifibrinolytic Agents
Kunitz-type inhibitors have shown promise as antifibrinolytic agents. For instance, the spider-derived Kunitz-type serine protease inhibitor AvKTI has demonstrated strong inhibitory activity against plasmin, a key enzyme in the fibrinolytic pathway, with a Ki value of 4.89 nM. This positions AvKTI as a candidate for reducing excessive bleeding during surgeries or trauma situations .
Cancer Therapy
The ability of KSTIs to inhibit serine proteases has implications in cancer therapy. Proteases such as plasmin and kallikrein are involved in tumor progression and metastasis. By inhibiting these enzymes, KSTIs could potentially slow down or prevent cancer spread. For example, ShPI-1 from the sea anemone has been identified as a potent inhibitor of several serine proteases relevant to cancer biology .
Vaccine Development
KSTIs are being explored as components in vaccine formulations against parasitic infections like schistosomiasis. Peptides derived from KSTIs have been synthesized and tested for their ability to elicit immune responses, showing potential as vaccine candidates . The protective efficacy of these peptides is currently being evaluated in clinical trials.
Agricultural Biotechnology
In agriculture, KSTIs are utilized to enhance crop resistance against pests and diseases.
Pest Resistance
KSTIs derived from plants have been used to develop genetically modified crops that exhibit increased resistance to insect pests by inhibiting digestive serine proteases in herbivorous insects. For example, soybean trypsin inhibitors (STI) have been successfully incorporated into crops to deter pest feeding and improve crop yield .
Biopesticides
Research is ongoing into the use of KSTIs as biopesticides due to their ability to disrupt the digestive processes of target pests without harming beneficial insects or the environment . This application highlights the dual role of KSTIs in both protecting crops and promoting sustainable agricultural practices.
Structural Insights and Mechanistic Understanding
Understanding the structural characteristics and mechanisms of action of KSTIs is crucial for their application development.
Structural Features
KSTIs typically consist of approximately 60 amino acids with a characteristic Kunitz domain featuring three disulfide bridges that confer stability . The presence of conserved cysteine residues is critical for their inhibitory function against specific serine proteases.
Mechanism of Inhibition
KSTIs function primarily through competitive inhibition mechanisms, where they bind to the active sites of serine proteases, preventing substrate access. This has been demonstrated through various kinetic studies that reveal the tight-binding nature of these inhibitors .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of KSTIs:
化学反应分析
Mechanism of Action
Kunitz-type serine protease inhibitors (KSPIs) function as competitive inhibitors by forming non-covalent, reversible complexes with the active site of serine proteases. The inhibition mechanism involves the reactive site loop (RCL) of the inhibitor, which binds to the enzyme in a substrate-like manner. The critical P1 residue in the RCL determines specificity:
-
Trypsin-like proteases (trypsin, plasmin, kallikrein) require Arg or Lys at P1 .
-
Chymotrypsin-like proteases (chymotrypsin, neutrophil elastase) prefer Leu, Met, or other hydrophobic residues at P1 .
The interaction involves hydrogen bonding and hydrophobic interactions between the inhibitor’s RCL and the protease’s S1 pocket . For example, ShPI-1A (a sea anemone-derived KSPI) binds trypsin-like enzymes via Lys13 at P1, achieving tight-binding inhibition with Ki
values ≤ 10−7
M .
Structural Basis of Inhibition
The Kunitz domain consists of α-helices and antiparallel β-sheets stabilized by three disulfide bonds . The RCL forms an anti-parallel β-sheet with the protease, creating a stable complex without covalent bonds . Molecular docking studies reveal that lysine residues in the RCL interact with negatively charged subsites (S1, S2, S3) of the protease, enhancing binding affinity .
Key structural features :
-
Reactive site loop (RCL) : Contains the critical P1 residue and flanking amino acids that stabilize binding .
-
Disulfide bonds : Maintain the rigid structure necessary for protease recognition .
Inhibition Constants (KiK_iKi
) and Specificity
| Inhibitor | Target Protease | Ki
(M) | Reference |
|----------------|--------------------------|------------------------|-----------|
| ShPI-1A | Pancreatic trypsin | 9.2×10−8
| |
| ShPI-1A | Human neutrophil elastase | 3.8×10−8
| |
| FhKT1.3 | Trypsin | 1.8×10−9
| |
| FhKT1.1 | F. hepatica cathepsin L | 0.6×10−9
| |
| EgKI-1 | Neutrophil elastase | 1.2×10−7
| |
Notable trends :
-
Tighter binding occurs with proteases that have complementary S1 pocket residues (e.g., trypsin’s Arg preference vs. kallikrein’s Ala substitution) .
-
Some inhibitors, like FhKT1.3, exhibit dual specificity for cysteine (cathepsin L) and serine proteases .
Chemical Reactions and Reversibility
The inhibition reaction is reversible and substrate-dependent:
Enzyme+Inhibitor⇌Enzyme Inhibitor ComplexKi=[Complex][Enzyme][Inhibitor]
Substrate addition destabilizes the complex due to competition for the active site . For example, ShPI-1A’s inhibition of trypsin is reversible, with fractional enzymatic activity increasing at higher substrate concentrations .
Kinetic analysis :
-
Uncompetitive inhibition : Observed in elastase-1 inhibition by a D. polylepis venom-derived Kunitz peptide (Ki=8μM
) . -
Competitive inhibition : Dominant mechanism for most KSPIs, as seen in ShPI-1A’s interaction with trypsin-like enzymes .
Table 1: Structural Determinants of Kunitz-Type Inhibitors
Feature | Role | Example |
---|---|---|
P1 residue | Protease specificity | Lys13 (trypsin-like) |
Disulfide bonds | Structural stability | Three bonds in BPTI |
RCL conformation | Binding affinity | Anti-parallel β-sheet |
Table 2: Comparative KiK_iKi
Values Across Proteases
| Protease | Ki
(M) | Inhibitor |
|-----------------------|-----------------------------|-------------------------------|
| Trypsin | 9.2×10−8
| ShPI-1A |
| Chymotrypsin | 3.8×10−8
| ShPI-1A |
| Cathepsin L | 0.6×10−9
| FhKT1.1 |
| Kallikrein | 1.2×10−7
| EgKI-1 |
属性
生物活性 |
Antibacterial |
---|---|
序列 |
PVVDTTGNNPLQQQEEYYV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。